tert-Butyl 3-formyl-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate
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Overview
Description
tert-Butyl 3-formyl-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate is a heterocyclic compound that belongs to the pyrazolopyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-formyl-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate typically involves multi-component reactions. One common method includes the reaction of an aldehyde, malononitrile, hydrazine, and 4,4-dimethyl-3-oxopentanenitrile . This one-pot reaction is regio- and chemoselective, leading to the formation of the desired pyrazolopyrimidine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-formyl-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the substituent introduced.
Scientific Research Applications
tert-Butyl 3-formyl-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-tumor, anti-inflammatory, and anti-diabetic agent.
Biological Research: It is used as a tool compound to study various biological pathways and mechanisms.
Industrial Applications:
Mechanism of Action
The mechanism of action of tert-Butyl 3-formyl-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- tert-Butylpyrazolo[5,1-c][1,2,4]triazin-4-ylphosphine oxides
- tert-Butyl-3-phenyl-1H-pyrazol-4-ylpyridine derivatives
Uniqueness
tert-Butyl 3-formyl-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate is unique due to its specific structural features, such as the presence of the formyl group and the tert-butyl group. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
CAS No. |
954110-17-9 |
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Molecular Formula |
C12H17N3O3 |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
tert-butyl 3-formyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidine-4-carboxylate |
InChI |
InChI=1S/C12H17N3O3/c1-12(2,3)18-11(17)14-5-4-6-15-10(14)9(8-16)7-13-15/h7-8H,4-6H2,1-3H3 |
InChI Key |
JVFUDRVWTGXPDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN2C1=C(C=N2)C=O |
Origin of Product |
United States |
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